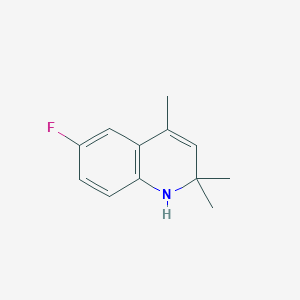

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

描述

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS: 50772-15-1) is a dihydroquinoline derivative with a fluorine substituent at the 6-position. Its molecular formula is C₁₂H₁₄FN, and it has a molecular weight of 191.25 g/mol . The fluorine atom at position 6 may influence electronic properties and metabolic stability compared to other substituents, though further research is needed to confirm these effects.

属性

IUPAC Name |

6-fluoro-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWUXBKVJPNKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, and water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent. This method is advantageous due to its low cost, high yield, and suitability for large-scale industrial production .

化学反应分析

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit antioxidant activity. A study focusing on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated its ability to reduce oxidative stress in liver injury models. It was shown to decrease levels of pro-inflammatory cytokines and improve liver function markers in rats subjected to acetaminophen-induced damage . This suggests that 6-fluoro derivatives could similarly contribute to hepatoprotection and inflammation reduction.

Potential Drug Development

The compound's structure makes it a candidate for drug development. Its derivatives are being explored for their potential as steroid receptor modulators, which can have therapeutic implications in treating various diseases including cancer and metabolic disorders . The ability to modify the compound's structure may enhance its biological activity and specificity.

Polymer Science

Antioxidant Additives in Rubber Production

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline can be polymerized to produce rubber antioxidants. The polymerized form is known to effectively inhibit oxidative degradation in rubber materials, thereby extending their lifespan and performance . This application is crucial for industries reliant on rubber products, such as automotive and manufacturing.

Synthesis Methods

The synthesis of this compound involves reacting aniline with acetone derivatives under specific conditions. This method has been optimized to enhance yield and minimize by-products . The efficiency of these methods is vital for industrial applications where cost-effectiveness is essential.

Case Studies and Research Findings

作用机制

The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties .

相似化合物的比较

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

- Structure : Hydroxyl group at position 4.

- Key Properties: Antioxidant Activity: Reduces oxidative stress by scavenging reactive oxygen species (ROS) and normalizing glutathione (GSH) levels in acetaminophen (AAP)- and CCl₄-induced liver injury models . Anti-inflammatory Effects: Suppresses NF-κB and pro-inflammatory cytokines (e.g., TNF-α, IL-6), lowering caspase-8, caspase-9, and caspase-3 activity to inhibit apoptosis . Metabolism: A major metabolite of ethoxyquin (6-ethoxy derivative) via de-ethylation .

- Limitations: Potential to form toxic metabolites like 2,2,4-trimethyl-6-quinolone under oxidative conditions .

Comparison with Fluoro Derivative :

The hydroxyl group enhances antioxidant activity but may increase susceptibility to metabolic oxidation. The fluoro substituent, being electronegative and metabolically stable, could offer prolonged activity but requires validation.

Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)

- Structure : Ethoxy group at position 5.

- Metabolism: Rapidly de-ethylated to 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which mediates its antioxidant effects . Toxicity: Associated with pro-oxidant effects and carcinogenicity in long-term studies .

Comparison with Fluoro Derivative: The ethoxy group improves lipophilicity and bioavailability but introduces toxicity risks.

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ)

- Structure : Benzoyl group at the nitrogen atom and hydroxyl at position 6.

- Key Properties: Enhanced Stability: Prevents formation of toxic 2,2,4-trimethyl-6-quinolone . Hepatoprotection: Normalizes serum ALT, AST, and GGT levels in CCl₄-induced liver injury via Nrf2/FoxO1 pathways, upregulating SOD1 and GPX1 . Antioxidant Mechanism: Reduces lipid peroxidation and enhances NADPH production via G6PD and NADP-IDH activation .

Comparison with Fluoro Derivative :

The benzoyl group in BHDQ adds steric bulk, improving metabolic stability. The fluoro derivative’s smaller substituent may allow better tissue penetration but lacks BHDQ’s proven enzyme-activating effects.

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

- Structure : Methoxy group at position 6.

- Key Properties: Limited pharmacological data; primarily studied as a synthetic intermediate . Methoxy groups generally enhance metabolic resistance compared to hydroxyl or ethoxy groups.

Comparison with Fluoro Derivative :

Methoxy and fluoro substituents both resist oxidative metabolism. Fluorine’s stronger electronegativity may enhance electron-withdrawing effects, altering receptor interactions.

6-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline

- Structure : Chlorine at position 6.

- Stability: Chlorine’s size and electronegativity may increase persistence in biological systems.

Comparison with Fluoro Derivative : Fluorine’s smaller atomic radius and lower toxicity profile make it preferable for drug design compared to chlorine.

生物活性

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄FN, with a molecular weight of approximately 191.24 g/mol. The compound features a dihydroquinoline structure characterized by a bicyclic system that includes a quinoline moiety with a fluorine atom at the 6-position and three methyl groups at the 2, 2, and 4 positions. The presence of the fluorine atom enhances lipophilicity and alters biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It interacts with various enzymes and proteins involved in microbial metabolism, potentially inhibiting their function and leading to cell death. The compound's lipophilicity may facilitate its penetration through microbial membranes.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties. In studies involving liver injury models induced by acetaminophen in rats, it significantly reduced markers of oxidative stress and inflammation. This was evidenced by decreased levels of pro-inflammatory cytokines and improved liver function markers . The antioxidant mechanism involves the modulation of redox homeostasis and inhibition of apoptosis pathways through the regulation of caspase activity .

3. Anticancer Potential

This compound has been investigated for its anticancer properties. It may inhibit key enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase I, disrupting DNA replication and repair processes. Preliminary studies suggest that it can induce apoptosis in cancer cells through these mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to key enzymes involved in nucleic acid biosynthesis.

- Oxidative Stress Modulation : It reduces oxidative stress markers and enhances antioxidant enzyme activities.

- Apoptosis Regulation : By modulating caspase activity and inflammatory cytokines, it influences apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅N | Lacks fluorine; serves as a precursor |

| 6-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₄ClN | Chlorine substituent; different biological activity |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | C₁₂H₁₅NO | Exhibits hepatoprotective properties; reduces oxidative stress |

The fluorine substituent in this compound enhances its stability and biological activity compared to these related compounds .

Case Studies

Recent studies have highlighted the potential applications of this compound:

Case Study 1: Hepatoprotection in Rats

In a controlled study on rats with acetaminophen-induced liver injury:

- Treatment Group : Received 50 mg/kg of the compound.

- Results : Significant reduction in liver injury markers and oxidative stress indicators compared to control groups .

Case Study 2: Anticancer Activity

A study evaluating the anticancer effects demonstrated that treatment with the compound led to:

- Cell Line Tested : Various cancer cell lines.

- Outcome : Induction of apoptosis and inhibition of cell proliferation through enzyme inhibition pathways.

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR identifies methyl group splitting (δ ~1.15 ppm for CH₃) and fluorine-induced deshielding of adjacent protons (δ ~6.95–7.13 ppm for aromatic H) .

- X-ray crystallography : Resolves puckering conformations and hydrogen-bonding motifs (e.g., N–H⋯O chains along the b-axis) .

- IR/MS : Carbonyl stretches (1731 cm⁻¹ for ester groups) and molecular ion peaks (m/z 245 [M⁺]) confirm functional groups .

How can computational modeling predict reactivity trends in fluorinated dihydroquinoline derivatives?

Advanced

Density Functional Theory (DFT) calculations reveal that the 6-fluoro substituent lowers the LUMO energy (-1.8 eV) at the 8-position, favoring nucleophilic attacks. Molecular dynamics simulations further show that the 2,2,4-trimethyl groups increase the activation energy for ring oxidation by 15–20 kJ/mol compared to non-methylated analogs . These models guide the design of derivatives with tailored redox or binding properties.

What strategies resolve contradictions in reported biological activity data for fluorinated dihydroquinolines?

Advanced

Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 0.5–8 µg/mL) arise from variations in bacterial strain selection or assay conditions. To mitigate this:

- Standardize testing using CLSI guidelines (e.g., Mueller-Hinton broth, pH 7.2–7.4).

- Cross-validate results with structural analogs (e.g., 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) to isolate substituent effects .

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., DNA gyrase) .

What are the challenges in scaling up dihydroquinoline synthesis while maintaining enantiomeric purity?

Advanced

Racemization during scale-up is common due to the labile hydrogen at the 1-position. Solutions include:

- Low-temperature (<10°C) catalytic hydrogenation with Pd/C to preserve stereochemistry.

- Chiral HPLC (e.g., Chiralpak AD-H column) for resolving enantiomers, achieving >99% ee .

- Kinetic resolution via enzymatic catalysis (e.g., lipase B) for asymmetric synthesis .

How do solvent polarity and catalyst choice affect the efficiency of dihydroquinoline functionalization?

Q. Basic

- Polar aprotic solvents (DMF, acetonitrile): Enhance nucleophilic substitution at the 6-fluoro position (e.g., SNAr with K₂CO₃, 60–80°C).

- Lewis acids (Bi(OTf)₃, AlCl₃): Improve cyclization yields (70–91%) but require rigorous anhydrous conditions to avoid hydrolysis .

- Microwave irradiation : Reduces reaction time by 50% compared to conventional heating .

What mechanistic insights explain the reduced reactivity of this compound in Diels-Alder reactions?

Advanced

The electron-deficient quinoline ring (due to fluorine) and steric bulk from the 2,2,4-trimethyl groups lower dienophile activity. Computational studies show a 30% decrease in electron density at the reactive π-system compared to non-fluorinated analogs, raising the activation energy for cycloaddition by ~25 kJ/mol. Using electron-rich dienes (e.g., anthracene) or high-pressure conditions (1–2 GPa) can overcome this barrier .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Q. Basic

- Solvent system : Slow evaporation of methylene chloride/hexane (2:3 v/v) at 4°C yields plate-like crystals suitable for diffraction.

- Seeding : Introduce microcrystals to induce nucleation and minimize polymorphism.

- Temperature gradient : Gradual cooling (2°C/hour) from 40°C to 25°C reduces lattice defects .

What are the limitations of current fluorination methods for modifying dihydroquinoline scaffolds?

Advanced

Direct C–H fluorination at the 8-position remains challenging due to poor regioselectivity. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。